molecular formula C11H15N3 B1364221 1H-Benzimidazole-2-butanamine CAS No. 39650-64-1

1H-Benzimidazole-2-butanamine

Cat. No.: B1364221
CAS No.: 39650-64-1
M. Wt: 189.26 g/mol
InChI Key: GFIQENBZTGDRFF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1H-Benzimidazole-2-butanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is essential for cell division and microtubule formation . The interaction between this compound and tubulin results in the inhibition of tubulin polymerization, which can disrupt cell division and lead to cell cycle arrest . Additionally, this compound has been found to interact with various enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a role in drug metabolism and detoxification .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated antiproliferative and pro-apoptotic activities . This compound modulates tubulin dynamics, leading to the disruption of microtubule networks and the induction of apoptosis in cancer cells . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules . This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . Additionally, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing substrate binding . This enzyme inhibition can lead to alterations in metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with sustained inhibition of tubulin polymerization and prolonged cell cycle arrest in cancer cells . Additionally, the degradation products of this compound may have different biological activities, which can further influence its effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth in cancer models . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of water-soluble metabolites that can be excreted from the body. Additionally, this compound has been shown to influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as tubulin, and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation or acetylation . These modifications can influence the subcellular localization and activity of this compound, directing it to specific organelles or cellular structures.

Preparation Methods

The synthesis of 1H-Benzimidazole-2-butanamine can be achieved through several synthetic routesThe reaction conditions typically include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may also incorporate the use of heterogeneous catalysts to enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

1H-Benzimidazole-2-butanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzimidazole ring with a butanamine side chain, providing distinct chemical and biological properties.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIQENBZTGDRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389804
Record name 1H-Benzimidazole-2-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39650-64-1
Record name 1H-Benzimidazole-2-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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